Cas no 313550-13-9 (4-chloro-N-(2Z)-2H,3H-naphtho2,1-d1,3thiazol-2-ylidenebenzamide)

4-chloro-N-(2Z)-2H,3H-naphtho2,1-d1,3thiazol-2-ylidenebenzamide 化学的及び物理的性質
名前と識別子
-
- 4-chloro-N-(2Z)-2H,3H-naphtho2,1-d1,3thiazol-2-ylidenebenzamide
- 313550-13-9
- AKOS001023730
- SR-01000394974-1
- Z56757062
- Oprea1_333348
- 4-chloro-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide
- N-benzo[g][1,3]benzothiazol-2-yl-4-chlorobenzamide
- Oprea1_434283
- SR-01000394974
- AKOS024573959
- F0013-0416
- (Z)-4-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide
-
- インチ: 1S/C18H11ClN2OS/c19-13-8-5-12(6-9-13)17(22)21-18-20-15-10-7-11-3-1-2-4-14(11)16(15)23-18/h1-10H,(H,20,21,22)
- InChIKey: TXSHIQPLVMGQSE-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)C(NC1=NC2=CC=C3C=CC=CC3=C2S1)=O
計算された属性
- せいみつぶんしりょう: 338.0280618g/mol
- どういたいしつりょう: 338.0280618g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 2
- 複雑さ: 441
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.4
- トポロジー分子極性表面積: 70.2Ų
4-chloro-N-(2Z)-2H,3H-naphtho2,1-d1,3thiazol-2-ylidenebenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0013-0416-3mg |
4-chloro-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide |
313550-13-9 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
Life Chemicals | F0013-0416-40mg |
4-chloro-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide |
313550-13-9 | 90%+ | 40mg |
$140.0 | 2023-07-28 | |
Life Chemicals | F0013-0416-2mg |
4-chloro-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide |
313550-13-9 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
Life Chemicals | F0013-0416-50mg |
4-chloro-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide |
313550-13-9 | 90%+ | 50mg |
$160.0 | 2023-07-28 | |
Life Chemicals | F0013-0416-1mg |
4-chloro-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide |
313550-13-9 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
Life Chemicals | F0013-0416-20mg |
4-chloro-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide |
313550-13-9 | 90%+ | 20mg |
$99.0 | 2023-07-28 | |
Life Chemicals | F0013-0416-100mg |
4-chloro-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide |
313550-13-9 | 90%+ | 100mg |
$248.0 | 2023-07-28 | |
Life Chemicals | F0013-0416-5mg |
4-chloro-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide |
313550-13-9 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
Life Chemicals | F0013-0416-25mg |
4-chloro-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide |
313550-13-9 | 90%+ | 25mg |
$109.0 | 2023-07-28 | |
Life Chemicals | F0013-0416-20μmol |
4-chloro-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide |
313550-13-9 | 90%+ | 20μmol |
$79.0 | 2023-07-28 |
4-chloro-N-(2Z)-2H,3H-naphtho2,1-d1,3thiazol-2-ylidenebenzamide 関連文献
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
10. C to H effective ratio as a descriptor for co-processing light oxygenates and CH4 on Mo/H-ZSM-5†Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
4-chloro-N-(2Z)-2H,3H-naphtho2,1-d1,3thiazol-2-ylidenebenzamideに関する追加情報
4-Chloro-N-(2Z)-2H,3H-Naphtho[2,1-d]1,3-Thiazol-2-ylidenebenzamide: A Comprehensive Overview
The compound with CAS No 313550-13-9, known as 4-chloro-N-(2Z)-2H,3H-naphtho[2,1-d]1,3-thiazol-2-ylidenebenzamide, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a benzamide moiety with a naphthothiazole derivative. The naphthothiazole ring system is a key structural feature that contributes to its distinctive chemical properties and potential biological activities.
Recent studies have highlighted the potential of this compound in various applications. For instance, researchers have explored its role as a bioisostere in drug design, where it serves as a structural analog to existing bioactive molecules. This property makes it a valuable tool in the development of novel therapeutic agents. Additionally, the compound's ability to act as a modulator of certain cellular pathways has been investigated, suggesting its potential in treating diseases such as cancer and neurodegenerative disorders.
The synthesis of 4-chloro-N-(2Z)-2H,3H-naphtho[2,1-d]1,3-thiazol-2-ylidenebenzamide involves a multi-step process that typically begins with the preparation of the naphthothiazole core. This is followed by the introduction of the chlorobenzamide group through coupling reactions. The stereochemistry of the molecule is critical, as the (2Z) configuration plays a significant role in determining its biological activity. Advanced techniques such as X-ray crystallography have been employed to confirm the molecular structure and stereochemistry.
One of the most intriguing aspects of this compound is its ability to exhibit photoluminescence under certain conditions. This property has led to its exploration in materials science applications, particularly in the development of organic light-emitting diodes (OLEDs). Researchers have found that the naphthothiazole moiety enhances the compound's emissive properties, making it a promising candidate for next-generation electronic devices.
In terms of biological activity, 4-chloro-N-(2Z)-2H,3H-naphtho[2,1-d]1,3-thiazol-2-ylidenebenzamide has shown selective inhibition against various enzymes involved in inflammatory processes. This suggests its potential as an anti-inflammatory agent. Furthermore, studies have demonstrated its ability to modulate ion channels, which could be exploited in the treatment of neurological disorders such as epilepsy and chronic pain.
The compound's toxicological profile has also been evaluated in preclinical studies. Results indicate that it exhibits low toxicity at therapeutic concentrations, which is a favorable attribute for drug development. However, further research is required to fully understand its long-term effects and safety profile.
Looking ahead, the development of this compound into a clinically relevant drug will depend on several factors. These include optimizing its pharmacokinetic properties to enhance bioavailability and minimizing off-target effects to improve therapeutic efficacy. Collaborative efforts between chemists and biologists will be essential in overcoming these challenges and unlocking the full potential of this molecule.
In conclusion, 4-chloro-N-(2Z)-2H,3H-naphtho[2,1-d]1,3-thiazol-2-ylidenebenzamide represents a promising lead compound with diverse applications across multiple scientific disciplines. Its unique structure and versatile properties make it an exciting subject for further research and development.
]]>313550-13-9 (4-chloro-N-(2Z)-2H,3H-naphtho2,1-d1,3thiazol-2-ylidenebenzamide) 関連製品
- 779315-67-2(3-(6-Aminopyridin-3-yl)benzoic acid)
- 1421473-25-7(4-cyclopropyl-N-ethyl-2-phenylpiperazine-1-carboxamide)
- 1040656-50-5(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[(4-methoxyphenyl)methyl]acetamide)
- 905683-24-1(N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide)
- 2165532-10-3(1-((1S,2S)-2-(3-bromophenyl)cyclopropyl)ethanone)
- 1369807-21-5(Imidazo[1,5-a]pyridine-8-carbonitrile)
- 1227578-25-7(5-Chloro-6-(pyridin-4-yl)pyridine-3-acetonitrile)
- 1423029-62-2(2-(3-chlorophenyl)methoxyethan-1-amine hydrochloride)
- 54757-46-9(9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid)
- 2228673-92-3(1-(2,5-difluoro-4-nitrophenyl)-2-methylpropan-2-amine)